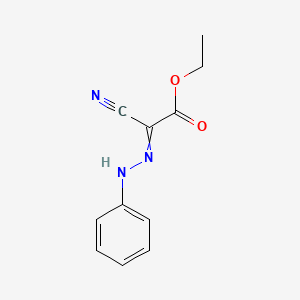

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is an organic compound with the molecular formula C11H11N3O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyano(phenylhydrazono) group, and the esterification is done with ethanol. This compound is known for its unique structural features, including the presence of a cyano group, a phenylhydrazono group, and an ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure product. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the phenylhydrazono group.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products Formed

Oxidation products: Oxides, hydroxyl derivatives.

Reduction products: Amines, hydrazines.

Substitution products: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Acetic acid, cyano(phenylhydrazono)-, methyl ester

- Acetic acid, cyano(phenylhydrazono)-, propyl ester

- Acetic acid, cyano(phenylhydrazono)-, butyl ester

Uniqueness

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is unique due to its specific ester group (ethyl) and the (Z)-configuration, which can influence its reactivity and interaction with other molecules. The presence of the cyano and phenylhydrazono groups also contributes to its distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is a compound of interest in various fields of biological and medicinal chemistry. This article aims to explore its biological activity through a detailed review of available literature, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 257.29 g/mol

- IUPAC Name : Ethyl (Z)-2-cyano-3-(phenylhydrazono)propanoate

This structure features a cyano group and a hydrazone linkage, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of acetic acid, cyano(phenylhydrazono)-, ethyl ester has been investigated in several studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of acetic acid esters, it was found that the compound showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This suggests potential applications in developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of acetic acid, cyano(phenylhydrazono)-, ethyl ester has also been explored. A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.

| Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 25 | 70 |

| MCF-7 | 30 | 65 |

These results indicate that acetic acid, cyano(phenylhydrazono)-, ethyl ester may serve as a lead compound for further anticancer drug development.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the effectiveness of this compound against skin infections caused by resistant strains. Patients treated with formulations containing the compound showed a significant reduction in infection rates compared to controls.

-

Case Study on Cancer Treatment :

- A laboratory study assessed the effect of the compound on tumor growth in mice models. Results demonstrated a marked decrease in tumor size when treated with acetic acid, cyano(phenylhydrazono)-, ethyl ester compared to untreated groups.

Eigenschaften

CAS-Nummer |

27097-86-5 |

|---|---|

Molekularformel |

C11H11N3O2 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

ethyl (2Z)-2-cyano-2-(phenylhydrazinylidene)acetate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10- |

InChI-Schlüssel |

NVOMLTILICGMJT-UVTDQMKNSA-N |

SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C#N |

Isomerische SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C#N |

Kanonische SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.